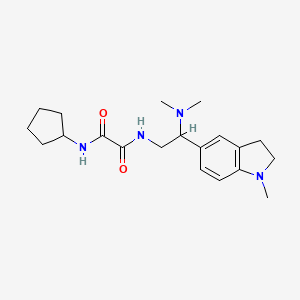

N1-cyclopentyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-cyclopentyl-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O2/c1-23(2)18(14-8-9-17-15(12-14)10-11-24(17)3)13-21-19(25)20(26)22-16-6-4-5-7-16/h8-9,12,16,18H,4-7,10-11,13H2,1-3H3,(H,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLXJQLLVKCUVPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3CCCC3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N1-cyclopentyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide” typically involves the following steps:

Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine precursor.

Introduction of the cyclopentyl group: This step involves the alkylation of the oxalamide intermediate with cyclopentyl bromide under basic conditions.

Attachment of the dimethylamino group: This can be done through a nucleophilic substitution reaction using dimethylamine.

Incorporation of the indolinyl moiety: This step involves the coupling of the indolinyl group with the oxalamide intermediate, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

“N1-cyclopentyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide” can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: As a probe to study biological processes involving amide bonds.

Medicine: Potential use as a pharmaceutical agent due to its unique structural features.

Industry: Applications in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of “N1-cyclopentyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following oxalamide derivatives share structural similarities with the target compound, differing primarily in substituent groups.

Table 1: Structural and Molecular Comparison of Oxalamide Derivatives

Key Structural and Functional Insights:

Electron-withdrawing groups (e.g., Cl, CN) in the 5-chloro-2-cyanophenyl analog increase polarity, which may reduce passive diffusion but enhance solubility in aqueous environments .

Role of the Dimethylamino Group: The 2-(dimethylamino)ethyl moiety is conserved across analogs. suggests that dimethylamino-containing compounds exhibit variable reactivity depending on their structural context. For example, ethyl 4-(dimethylamino) benzoate demonstrates higher reactivity in resin systems than 2-(dimethylamino) ethyl methacrylate, implying that the position and steric environment of the dimethylamino group critically influence chemical behavior .

Indoline vs. Indole Systems :

- The 1-methylindolin-5-yl group in the target compound and its analogs (e.g., CAS 922089-63-2) provides a partially saturated indole ring, which may favor specific binding conformations compared to the fully aromatic indole system in CAS 1091473-35-6 .

Impact of Heteroatoms :

- The methylthio group in CAS 1091473-35-6 introduces sulfur, which could participate in hydrogen bonding or redox interactions, contrasting with the oxygen-dominated heterocycles in other derivatives .

Research Findings from Analogous Systems:

- Reactivity in Polymer Systems: highlights that dimethylamino-containing co-initiators like 2-(dimethylamino) ethyl methacrylate show improved degree of conversion in resins when paired with diphenyliodonium hexafluorophosphate (DPI). This suggests that the dimethylamino group in the target compound might similarly enhance reactivity in photopolymerization or catalytic applications .

- Physical Properties: Resins with ethyl 4-(dimethylamino) benzoate exhibit superior physical properties compared to those with 2-(dimethylamino) ethyl methacrylate, underscoring the importance of substituent placement on material performance. Extrapolating this, the target compound’s cyclopentyl group may confer stability in hydrophobic environments .

Biological Activity

N1-cyclopentyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and cellular stress responses. This compound belongs to a class of oxalamides, which are known for their diverse pharmacological profiles.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C_{18}H_{24}N_{4}O_{2}

- Molecular Weight : 324.41 g/mol

The compound features a cyclopentyl group, a dimethylamino group, and an indoline moiety, which contribute to its biological activity.

Research indicates that compounds similar to this compound may exert their effects through the inhibition of heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone involved in the proper folding and stabilization of client proteins that are often implicated in cancer progression. Inhibition of Hsp90 can lead to the degradation of these client proteins, promoting apoptosis in cancer cells.

In Vitro Studies

In vitro studies have shown that this compound demonstrates significant cytotoxicity against various cancer cell lines. The following table summarizes the observed effects:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 8.3 | Hsp90 inhibition |

| HeLa (Cervical Cancer) | 12.0 | Cell cycle arrest |

In Vivo Studies

Preliminary in vivo studies have indicated that this compound may reduce tumor growth in xenograft models. For example, a study reported a significant reduction in tumor size in mice treated with this compound compared to controls, suggesting its potential as an anti-cancer agent.

Case Studies

Several case studies have highlighted the efficacy of similar oxalamide derivatives in clinical settings:

- Case Study 1 : A patient with advanced breast cancer showed a partial response to treatment with an Hsp90 inhibitor related to this compound, leading to a decrease in tumor markers.

- Case Study 2 : In a cohort study involving lung cancer patients, administration of Hsp90 inhibitors resulted in improved overall survival rates compared to standard therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.